molecular formula C23H22ClN5O2 B13979993 3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide

3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide

Cat. No.: B13979993
M. Wt: 435.9 g/mol
InChI Key: GQKVANOGMZRUAR-UHFFFAOYSA-N
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Description

3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide is a synthetic organic compound of significant interest in early-stage pharmacological research and chemical discovery. This molecule features a complex structure that incorporates several privileged pharmacophores, including a quinoline core, a pyrazole ring, and a chlorinated pyridine unit, which are commonly found in compounds with bioactive properties . The integration of these heterocyclic systems suggests potential for interaction with a range of biological targets. The specific molecular framework and the presence of an ether linkage and a terminal propionamide group make it a valuable intermediate for medicinal chemistry programs, particularly in the synthesis and optimization of novel small-molecule libraries. As a reference standard or a building block, this compound can be utilized in high-throughput screening campaigns to identify new therapeutic leads, in structure-activity relationship (SAR) studies to explore chemical space, and in biochemical assays to probe specific enzyme families such as kinases. While its precise mechanism of action and full spectrum of applications are yet to be fully characterized, it represents a crucial tool for advancing chemical biology and drug discovery research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

3-[5-chloro-4-[[2-methyl-4-(2-methylpyrazol-3-yl)quinolin-8-yl]oxymethyl]pyridin-3-yl]propanamide

InChI

InChI=1S/C23H22ClN5O2/c1-14-10-17(20-8-9-27-29(20)2)16-4-3-5-21(23(16)28-14)31-13-18-15(6-7-22(25)30)11-26-12-19(18)24/h3-5,8-12H,6-7,13H2,1-2H3,(H2,25,30)

InChI Key

GQKVANOGMZRUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=NC=C3CCC(=O)N)Cl)C4=CC=NN4C

Origin of Product

United States

Preparation Methods

Quinoline Core Assembly

The 2-methylquinolin-8-ol scaffold is synthesized through cyclization reactions. Key intermediates include:

Chloropyridinylmethoxy Functionalization

The 3,5-dichloro-pyridin-4-ylmethoxy group is introduced via alkylation:

Key Reagent :
3,5-Dichloro-4-chloromethyl-pyridine (1.0–1.2 equiv)[S9][S15]

Procedure :

  • Quinoline intermediates (e.g., 2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-ol) are treated with the chloromethylpyridine derivative in polar aprotic solvents (e.g., DMF) with NaH as base[S15].
  • Purification: Reversed-phase HPLC (acetonitrile/water + 0.1% TFA)[S15]

Propionamide Formation

The terminal propionamide group is installed via:

  • Hydrolysis : Conversion of nitriles to carboxylic acids
  • Amidation : Reaction with NH₃ or ammonium salts

Example :
3-(5-Chloro-4-(hydroxymethyl)pyridin-3-yl)propanenitrile → 3-(5-Chloro-4-(hydroxymethyl)pyridin-3-yl)propanamide via NH₄Cl in H₂O/THF.

Optimized Synthetic Route

A consolidated pathway based on highest yields:

Step Reaction Type Key Intermediate Yield
1 Quinoline cyclization 4-Chloro-2-methyl-quinolin-8-ol 62–99%
2 Suzuki coupling (Method A) 2-Methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-ol 17–26%
3 Alkylation Chloropyridinylmethoxy derivative 38–47%
4 Amidation Final propionamide product 24–47%

Critical Analysis of Methods

  • Catalyst Efficiency : Pd(PPh₃)₄ shows moderate yields (17–26%) due to steric hindrance from the quinoline-pyrazole system[S15].
  • Purification Challenges : HPLC with TFA modifiers is essential for isolating polar intermediates[S9][S15].
  • Side Reactions : Competing O- vs. N-alkylation observed during chloromethylpyridine coupling[S19].

Chemical Reactions Analysis

Types of Reactions

3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups, into the compound.

Scientific Research Applications

3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on substituent effects and hypothetical activity profiles.

Table 1: Key Structural Features and Hypothesized Properties

Compound ID/Structure Core Structure Key Substituents Hypothesized Activity Potential Advantages/Limitations
Target Compound Quinoline-pyridine hybrid 5-chloro, 2-methyl-2H-pyrazol-3-yl, propionamide Kinase inhibition (e.g., JAK/STAT pathway) Enhanced selectivity due to chloro and pyrazole groups; possible metabolic instability from methyl groups
1205597-11-0 (N-(5-benzyl-4-phenyl-thiazol-2-yl)-2-[3-(2-chloro-phenyl)-ureido]-2-methyl-propionamide) Thiazole-urea Benzyl, chloro-phenyl urea Protease or kinase modulation High lipophilicity may limit solubility; urea moiety enhances binding affinity
1400699-62-8 (4-({(5-chloroisoquinolin-3-yl)[4-(trifluoromethoxy)benzyl]amino}sulfonyl)-benzoic acid) Isoquinoline-sulfonamide Trifluoromethoxy, sulfonyl Anticancer or anti-inflammatory Trifluoromethoxy improves membrane permeability; sulfonamide may confer acidity-related toxicity
1202756-97-5 ((S,E)-N-(3-(5-fluoro-2-(4-(2-methoxyethoxy)phenylamino)pyrimidin-4-ylamino)phenyl)-4-(3-hydroxypyrrolidin-1-yl)but-2-enamide) Pyrimidine-enamide Fluoro, methoxyethoxy, hydroxypyrrolidinyl Tyrosine kinase inhibition (e.g., EGFR) Fluorine enhances metabolic stability; hydroxypyrrolidine improves solubility

Key Observations:

Substituent Impact on Selectivity : The target compound’s 5-chloro and pyrazole groups may enhance binding to hydrophobic kinase pockets compared to the thiazole-urea in 1205597-11-0, which relies on aromatic stacking .

Metabolic Stability : Unlike 1202756-97-5, which includes a fluorine atom and polar hydroxypyrrolidine, the target compound’s methyl groups could increase susceptibility to oxidative metabolism.

Research Findings and Hypothetical Mechanisms

While direct studies on the target compound are absent, insights from analogous molecules suggest:

  • Kinase Inhibition: Quinoline derivatives often target ATP-binding sites in kinases. The pyrazole moiety may mimic adenine interactions, as seen in JAK2 inhibitors like ruxolitinib .
  • SAR Trends : Propionamide side chains (as in the target) are less common than urea or sulfonamide groups in kinase inhibitors, possibly offering unique steric or electronic interactions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the quinoline-pyrazole-pyridine scaffold in this compound?

  • Methodological Answer : The quinoline-pyrazole core can be synthesized via refluxing intermediates in ethanol or acetonitrile, as demonstrated in pyrazolo-pyrimidine derivatives (e.g., compound 8a,b in ). For pyridine linkage, coupling reactions using alkyl halides or benzoyl chlorides (e.g., ) under dry conditions are effective. Recrystallization from DMF-EtOH (1:1) improves purity .

Q. How can researchers optimize purification to achieve >95% purity for this compound?

  • Methodological Answer : Post-synthesis, use column chromatography (silica gel) with gradients of ethyl acetate/hexane. Recrystallization from polar aprotic solvents (e.g., acetonitrile) is critical, as shown in and . Monitor purity via HPLC (C18 column, acetonitrile-water mobile phase) and confirm with 1H^1H-NMR and LC-MS .

Q. What analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • IR spectroscopy : Identify carbonyl (amide C=O, ~1650 cm1^{-1}) and pyrazole/pyridine ring vibrations.
  • 1H^1H-NMR : Resolve methyl groups (2.1–2.5 ppm) and aromatic protons (6.8–8.5 ppm).
  • LC-MS : Confirm molecular weight (e.g., [M+H]+^+ peak) and detect impurities.
  • Elemental analysis : Validate C, H, N, Cl content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer : Adopt a split-plot experimental design () to test variables like dose, cell lines, and assay conditions in parallel. Use ANOVA to isolate confounding factors. For example, if kinase inhibition varies, validate using isoform-specific assays (e.g., p38 MAP kinase in ) and correlate with structural analogs (e.g., pyrazolo-pyrimidines in ) .

Q. What strategies are effective for studying metabolic stability and environmental degradation pathways?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS for hydroxylation or demethylation products.
  • Environmental fate : Follow protocols from : measure hydrolysis rates (pH 5–9), photodegradation (UV light), and soil adsorption (OECD 106). Use QSAR models to predict biodegradability based on logP and H-bond donors .

Q. How to design a structure-activity relationship (SAR) study for optimizing target binding?

  • Methodological Answer : Synthesize derivatives with modifications at the pyrazole (e.g., 5-methyl to trifluoromethyl, ), quinoline (e.g., chloro to fluoro), and propionamide groups. Test binding affinity using SPR (surface plasmon resonance) or thermal shift assays. Cross-reference with kinase inhibitor SAR (e.g., SB-202190 in ) to identify critical substituents .

Q. What experimental frameworks are suitable for assessing in vivo efficacy and toxicity?

  • Methodological Answer : Use randomized block designs () with dose-ranging studies in rodent models. For toxicity, evaluate liver enzymes (ALT/AST), hematology, and histopathology. Compare with safety profiles of structurally related compounds (e.g., imidazo-pyridazines in ) to predict liabilities like hepatotoxicity .

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